molecular formula C15H21ClN4O3 B2832763 Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate CAS No. 2402830-00-4

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate

Cat. No.: B2832763
CAS No.: 2402830-00-4
M. Wt: 340.81
InChI Key: AMPSOSQQYJOIKZ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2402829-66-5 . It has a molecular weight of 326.78 . It is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl 3- (2-chloropyrimidine-5-carboxamido)pyrrolidine-1-carboxylate” and its InChI Code is "1S/C14H19ClN4O3/c1-14 (2,3)22-13 (21)19-5-4-10 (8-19)18-11 (20)9-6-16-12 (15)17-7-9/h6-7,10H,4-5,8H2,1-3H3, (H,18,20)" . This provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 326.78 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmacological Research

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate has been explored in pharmacological research, particularly in the discovery and optimization of renin inhibitors. A study by Tokuhara et al. (2018) involved optimizing a potent renin inhibitor by modifying its structure to improve pharmacokinetic profiles while retaining renin inhibitory activity. This involved exploring 5-membered azoles and fused heterocycles to enhance interaction with the lipophilic S3 pocket of renin, which is significant for the development of orally bioavailable renin inhibitors (Tokuhara et al., 2018).

Chemical Synthesis and Characterization

In another area, Shpakovsky et al. (2012) synthesized and characterized new organotin(IV) complexes of bis-(2,6-di-tert-butylphenol)tin(IV) dichloride with heterocyclic thioamides. These compounds were evaluated for their in vitro cytotoxicity against human breast adenocarcinoma cells, highlighting their potential in the synthesis of biologically active compounds (Shpakovsky et al., 2012).

Interaction Studies and Novel Compound Synthesis

Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study is significant for understanding reaction features and the synthesis of potential biologically active compounds (Zinchenko et al., 2018).

Aromatic Polyamide Synthesis

Yang et al. (1999) investigated the synthesis and characterization of aromatic polyamides based on bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. Their research is crucial in the field of polymer chemistry, focusing on the properties and applications of novel aromatic polyamides (Yang et al., 1999).

Organic Chemistry Applications

The chemical is also used in various organic chemistry applications, such as in the synthesis of fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015) and in studies involving the oxidation of benzylic methylenes (Zhang et al., 2009). These studies contribute significantly to the development of new synthetic methods and compounds with potential applications in medicinal chemistry and materials science (Iminov et al., 2015); (Zhang et al., 2009).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The compound should be handled with care as it has a GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-5-11(9-20)19(4)12(21)10-7-17-13(16)18-8-10/h7-8,11H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPSOSQQYJOIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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